molecular formula C25H26N2O3S B2504551 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955225-56-6

2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2504551
CAS RN: 955225-56-6
M. Wt: 434.55
InChI Key: UETJDRFXUXTUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as a 'privileged scaffold' in medicinal chemistry, with a presence in various natural and synthetic compounds. Initially associated with neurotoxicity, certain THIQ derivatives have been identified as endogenous agents with potential protective effects against Parkinsonism in mammals. The approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas by the US FDA marks a significant milestone in anticancer drug discovery. THIQ derivatives have been synthesized and studied for their therapeutic activities across a range of disorders, including cancer, central nervous system diseases, cardiovascular and metabolic disorders, and infectious diseases such as malaria, tuberculosis, HIV, HSV, and leishmaniasis. These compounds exhibit a variety of mechanisms of action and hold promise as novel drug candidates for diverse therapeutic applications (Singh & Shah, 2017).

Biosynthetic Pathways and Engineering

Understanding and engineering the biosynthetic pathways of alkaloids, including THIQs, have advanced the production of these compounds for commercial and therapeutic use. By elucidating the genes responsible for biosynthesis and employing heterologous systems for production, researchers can scale up the production economically and engineer novel derivatives with enhanced properties. The review of biosynthetic pathways highlights recent efforts in identifying the genetic basis and mechanisms of biosynthesis for a variety of nitrogen-containing natural products, offering insights into the production and potential modification of THIQ derivatives for improved therapeutic applications (Kishimoto et al., 2016).

properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-18-6-10-24(11-7-18)31(29,30)27-13-12-21-8-9-23(16-22(21)17-27)26-25(28)15-20-5-3-4-19(2)14-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETJDRFXUXTUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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